molecular formula C56H45N B14804211 9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine

9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine

Cat. No.: B14804211
M. Wt: 732.0 g/mol
InChI Key: NGVPTMGYYAQJMS-ZQHSETAFSA-N
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Description

9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine is a complex organic compound that belongs to the class of fluorene derivatives.

Preparation Methods

The synthesis of 9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of OLEDs, it functions by emitting light when an electric current is applied, due to its high photoluminescence and electroluminescence efficiencies . The pathways involved include the excitation of electrons and their subsequent relaxation, which results in the emission of light.

Properties

Molecular Formula

C56H45N

Molecular Weight

732.0 g/mol

IUPAC Name

9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine

InChI

InChI=1S/C56H45N/c1-3-55(4-2)53-38-41(32-36-49(53)50-37-35-46(39-54(50)55)57(44-20-10-6-11-21-44)45-22-12-7-13-23-45)29-28-40-30-33-43(34-31-40)56(42-18-8-5-9-19-42)51-26-16-14-24-47(51)48-25-15-17-27-52(48)56/h5-39H,3-4H2,1-2H3/b29-28+

InChI Key

NGVPTMGYYAQJMS-ZQHSETAFSA-N

Isomeric SMILES

CCC1(C2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)CC

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)CC

Origin of Product

United States

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